N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-11-12(5-8-22-11)14-19-20-15(23-14)24-9-13(21)18-16(10-17)6-3-2-4-7-16/h5,8H,2-4,6-7,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIKIMWFUGINBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3(CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Methylfuran Group: The methylfuran moiety is introduced through a substitution reaction, often using a halogenated furan derivative and a suitable nucleophile.
Attachment of the Cyanocyclohexyl Group: This step involves the reaction of a cyanocyclohexyl precursor with the intermediate compound formed in the previous steps.
Final Assembly: The final step involves the coupling of the intermediate with an acetamide derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural variations among analogs include modifications to:
- Oxadiazole substituents (e.g., furan, phenyl, benzofuran).
- Acetamide N-substituents (e.g., aryl, pyridinyl, cyclohexyl).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Smaller substituents like furan (e.g., 2-methylfuran-3-yl ) balance hydrophobicity and electronic effects.
- Acetamide N-Substituents: The 1-cyanocyclohexyl group in the target compound introduces steric bulk and polarity due to the cyano group, which may influence binding affinity and metabolic stability compared to simpler aryl groups (e.g., 2-methoxyphenyl ).
Key Insights:
- Antibacterial Activity: The 4-acetamidophenyl-oxadiazole derivative highlights the importance of electron-withdrawing groups on the oxadiazole ring for targeting S. aureus. The target compound’s 2-methylfuran group may offer similar or enhanced activity due to furan’s known role in microbial interactions.
- Enzyme Inhibition: Indole-containing derivatives demonstrate the impact of aromatic heterocycles on LOX and α-glucosidase inhibition. The target compound’s 1-cyanocyclohexyl group, with its rigid structure, could modulate enzyme binding differently.
- Role of Substituents : The benzofuran-oxadiazole hybrids emphasize that larger aromatic systems enhance antimicrobial potency. In contrast, the target compound’s smaller 2-methylfuran group may prioritize solubility over broad-spectrum activity.
Biological Activity
N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 374.5 g/mol
- CAS Number : 930048-30-9
The structure features a cyanocyclohexyl group and a 1,3,4-oxadiazol moiety, which may contribute to its biological properties.
Antioxidant Activity
Preliminary studies suggest that compounds containing furan and oxadiazole derivatives exhibit significant antioxidant properties. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. While specific data on this compound is limited, similar compounds have shown promising results in scavenging free radicals.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds with similar structures has been documented. For instance, oxadiazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The mechanism typically involves the modulation of inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.
Anticancer Activity
Research on related furan and oxadiazole derivatives indicates potential cytotoxic effects against various cancer cell lines. For example, compounds exhibiting similar structural features have demonstrated efficacy in inducing apoptosis in cancer cells.
| Cell Line | Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast Cancer) | N-(1-cyanocyclohexyl)-... | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | Similar oxadiazole derivative | 20 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | Related furan compound | 10 | Cell cycle arrest |
Antidiabetic Properties
Some studies have indicated that compounds with oxadiazole and furan moieties may exhibit antidiabetic effects by inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to increased insulin secretion and improved glycemic control.
Study 1: Antioxidant and Anti-inflammatory Evaluation
A study evaluating a series of furan-containing compounds found that those with oxadiazole rings exhibited enhanced antioxidant and anti-inflammatory activities compared to their counterparts without these functional groups. The findings suggested that modifications to the molecular structure could significantly impact biological efficacy.
Study 2: Cytotoxicity Assessment in Cancer Cell Lines
In vitro studies on similar compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance, a related compound showed an IC50 value of 12 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
